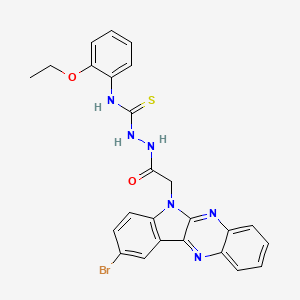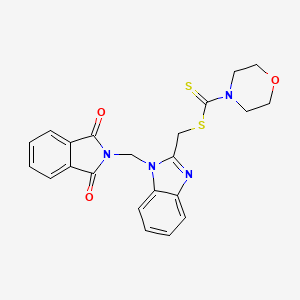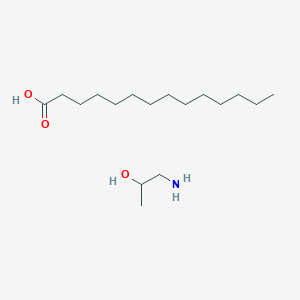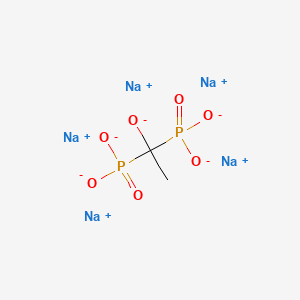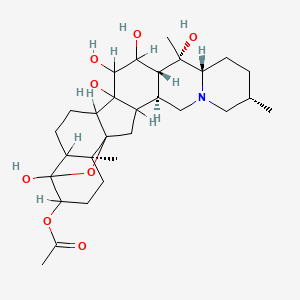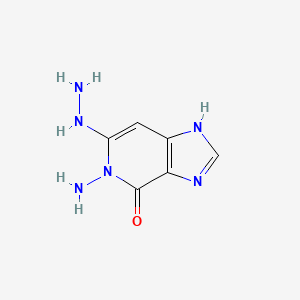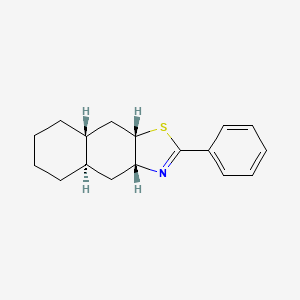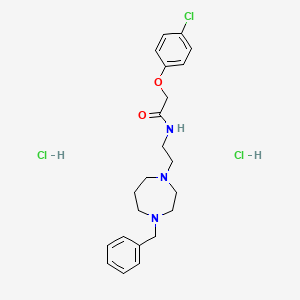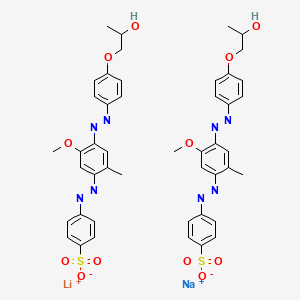
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenylazo group, a sulphonyl group, and an acetamidomethyl group attached to an L-cysteinate backbone, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride typically involves multiple steps, including the formation of the phenylazo group, sulphonylation, and the attachment of the acetamidomethyl group to the L-cysteinate backbone. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The sulphonyl and acetamidomethyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylazo group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in various derivatives with modified functional groups.
Applications De Recherche Scientifique
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the sulphonyl and acetamidomethyl groups can form covalent bonds with target molecules. These interactions can modulate biological activities and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(methyl)-L-cysteinate
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(ethyl)-L-cysteinate
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(propyl)-L-cysteinate
Uniqueness
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride is unique due to the presence of the acetamidomethyl group, which can enhance its reactivity and specificity in chemical and biological applications
Propriétés
Numéro CAS |
76408-55-4 |
|---|---|
Formule moléculaire |
C21H27ClN4O5S2 |
Poids moléculaire |
515.0 g/mol |
Nom IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C21H26N4O5S2.ClH/c1-16(26)23-15-31-13-20(22)21(27)30-11-12-32(28,29)14-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18;/h2-10,20H,11-15,22H2,1H3,(H,23,26);1H/t20-;/m0./s1 |
Clé InChI |
GJVARWRYXQHKED-BDQAORGHSA-N |
SMILES isomérique |
CC(=O)NCSC[C@@H](C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.Cl |
SMILES canonique |
CC(=O)NCSCC(C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


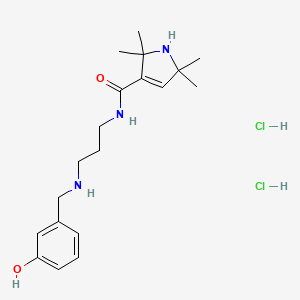
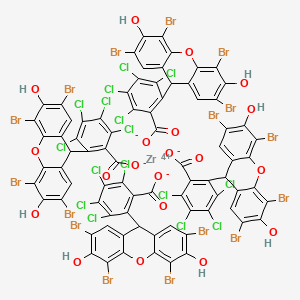
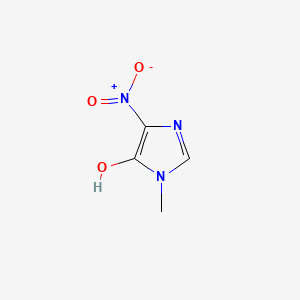
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
